![molecular formula C60H60Cl2N2O4P2Ru B1661736 RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] CAS No. 944450-45-7](/img/structure/B1661736.png)
RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]
Overview
Description
“RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)]” is a chiral catalyst used in the enantioselective preparation of chiral amino alcohols and their derivatives by asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . It is also known as Dichloro[®−5,5′−bis[di(3,5−xylyl)phosphino]−4,4′−bi−1,3−benzodioxole][(1R,2R)−1,2−diphenylethylenediamine]ruthenium(II) .
Molecular Structure Analysis
The molecular formula of “RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)]” is C60H60Cl2N2O4P2Ru, and its molecular weight is 1107.05 . The structure includes a ruthenium(II) center coordinated to two chloride ions, a DMSEGPHOS ligand, and a DPEN ligand .
Chemical Reactions Analysis
“RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)]” is used as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives by asymmetric hydrogenation of various amino ketones . This suggests that it plays a key role in facilitating the transfer of hydrogen atoms during these reactions.
Physical And Chemical Properties Analysis
“RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)]” appears as a light yellow to amber to dark green powder or crystal . It should be stored under inert gas at a temperature of 2-8°C .
Scientific Research Applications
Asymmetric Hydrogenation Catalyst
One of the primary applications of this compound is as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives . This process involves the asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . The compound’s unique structure allows it to facilitate this reaction with high efficiency and selectivity .
Synthesis of Chiral Molecules
The compound is also used in the synthesis of chiral molecules . Its ability to act as a chiral catalyst makes it valuable in reactions that require the production of enantiomerically pure compounds . This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly affect its biological activity .
Pharmaceutical Research
In pharmaceutical research, this compound is used in the development of new drugs . Its ability to catalyze reactions with high enantioselectivity makes it a valuable tool in the synthesis of complex, chiral drug molecules .
Material Science
In material science, the compound is used in the synthesis of chiral polymers . These polymers have unique properties that make them useful in a variety of applications, including drug delivery and the creation of advanced materials .
Environmental Science
In environmental science, the compound is used in the study of catalytic processes that can be used to degrade pollutants . Its ability to catalyze reactions under mild conditions makes it a potential tool for the development of environmentally friendly industrial processes .
Chemical Education
Finally, the compound is used in chemical education as an example of a chiral catalyst . Its use in the classroom helps students understand the principles of asymmetric catalysis and the importance of chirality in chemical reactions .
Mechanism of Action
Target of Action
The primary target of the compound RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is a variety of amino ketones . These are organic compounds containing a ketone group and an amino group, and they play a crucial role in various biochemical processes.
Mode of Action
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] acts as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives . It facilitates the asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . This interaction with its targets results in the formation of chiral amino alcohols, which are important building blocks in organic synthesis.
Biochemical Pathways
The compound’s action affects the hydrogenation pathway of amino ketones . Hydrogenation is a chemical reaction that adds hydrogen (H2) to a molecule. In this case, the compound facilitates the addition of hydrogen to the amino ketones, resulting in the formation of chiral amino alcohols. These alcohols can then participate in further biochemical reactions, leading to the synthesis of various organic compounds.
Result of Action
The result of the compound’s action is the enantioselective production of chiral amino alcohols . These are molecules that have the same molecular formula but differ in the spatial arrangement of atoms. Chiral amino alcohols are valuable in the pharmaceutical industry as they are often used in the synthesis of drugs.
properties
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEKPXQPRAIJRW-ODQAEMFESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60Cl2N2O4P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1107.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] | |
CAS RN |
944450-45-7 | |
Record name | RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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